![molecular formula C14H30O2Si B11859578 (2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal CAS No. 681488-43-7](/img/structure/B11859578.png)
(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-2-((triisopropylsilyl)oxy)butanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a triisopropylsilyl group, which is often used as a protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal typically begins with commercially available starting materials such as ®-3-Methyl-2-butanol and triisopropylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of ®-3-Methyl-2-butanol is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: Industrial production methods for ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal can undergo further oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid, acetic acid)
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Free hydroxyl compound
科学的研究の応用
Chemistry:
Protecting Group: The triisopropylsilyl group is commonly used as a protecting group for alcohols in organic synthesis.
Intermediate: ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: This compound may be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal is primarily related to its role as a synthetic intermediate. The triisopropylsilyl group protects the hydroxyl group during various chemical reactions, preventing unwanted side reactions. This allows for selective transformations at other functional groups within the molecule.
類似化合物との比較
®-3-Methyl-2-butanol: The unprotected form of the compound.
®-3-Methyl-2-((tert-butyldimethylsilyl)oxy)butanal: A similar compound with a different silyl protecting group.
Uniqueness:
Stability: The triisopropylsilyl group provides greater stability compared to other silyl protecting groups, making it suitable for reactions under harsher conditions.
Selectivity: The use of ®-3-Methyl-2-((triisopropylsilyl)oxy)butanal allows for selective protection and deprotection of the hydroxyl group, facilitating complex synthetic routes.
特性
CAS番号 |
681488-43-7 |
|---|---|
分子式 |
C14H30O2Si |
分子量 |
258.47 g/mol |
IUPAC名 |
(2R)-3-methyl-2-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C14H30O2Si/c1-10(2)14(9-15)16-17(11(3)4,12(5)6)13(7)8/h9-14H,1-8H3/t14-/m0/s1 |
InChIキー |
GHMUEERLTRPXOV-AWEZNQCLSA-N |
異性体SMILES |
CC(C)[C@H](C=O)O[Si](C(C)C)(C(C)C)C(C)C |
正規SMILES |
CC(C)C(C=O)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


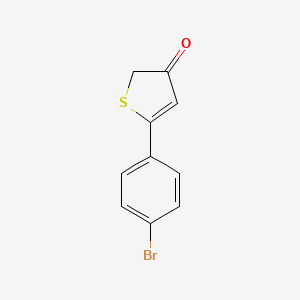
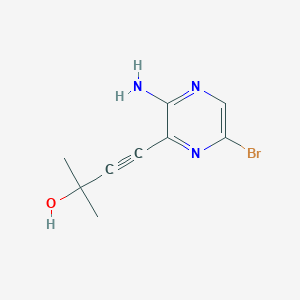
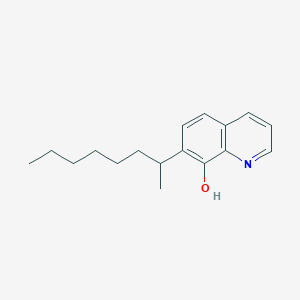
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
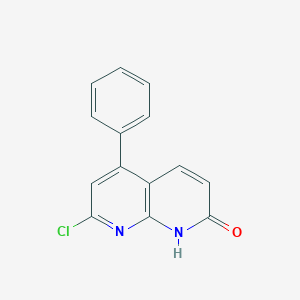
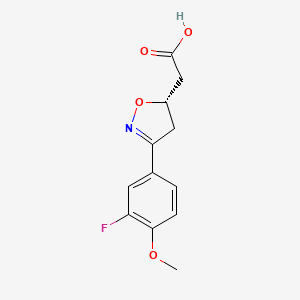
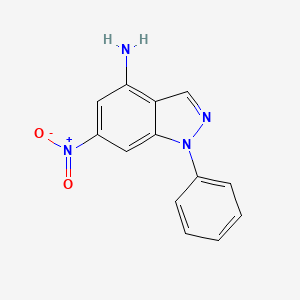

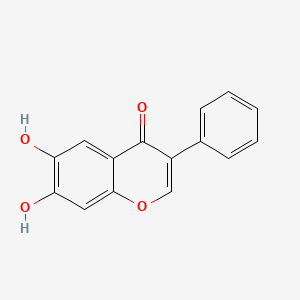


![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
